molecular formula C7H15Br2N B1527104 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide CAS No. 3494-05-1

2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide

Cat. No.: B1527104
CAS No.: 3494-05-1
M. Wt: 273.01 g/mol
InChI Key: XEXHCRLZJBFJRC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a brominated heterocyclic compound featuring a pyrrolidine ring (a five-membered saturated amine ring) substituted with a bromomethyl group at the 2-position and an ethyl group at the 1-position. Its hydrobromide salt form enhances stability and solubility, making it valuable in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-(bromomethyl)-1-ethylpyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c1-2-9-5-3-4-7(9)6-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXHCRLZJBFJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-Ethyl-2-(Hydroxymethyl)pyrrolidine

A common approach is the bromination of the corresponding 1-ethyl-2-(hydroxymethyl)pyrrolidine intermediate. This can be achieved by treating the hydroxymethyl precursor with brominating agents such as hydrobromic acid or bromine sources under controlled conditions.

  • Bromination is often conducted under mild acidic conditions to avoid overbromination or ring degradation.
  • The hydrobromide salt forms naturally due to the presence of hydrobromic acid in the reaction medium.

Transition-Metal-Free Aerobic Bromination

Recent advances have demonstrated sustainable and controllable aerobic bromination methods that avoid transition metals:

  • Ionic liquids in catalytic amounts promote the bromination under aerobic conditions.
  • This method allows for chemoselective bromination of substrates containing pyrrolidine rings.
  • The process has been scaled up to gram quantities with good yields and simple isolation procedures without chromatography.

This approach is promising for industrial applications due to its environmental friendliness and operational simplicity.

Electrochemical Reduction and Subsequent Bromination

Electrochemical methods have been used to prepare related aminomethylpyrrolidines, which can be further brominated:

  • Electrolytic reduction of 1-ethyl-2-nitromethylene pyrrolidine yields 2-aminomethyl-1-ethylpyrrolidine.
  • Subsequent bromination of the aminomethyl derivative can produce the bromomethyl compound.
  • Electrolysis is performed at ambient temperature with copper cathodes and suitable anodes, using aqueous methanol and carbonate or sulfate electrolytes.

Industrial Synthesis Routes

An industrially viable method involves:

  • Starting from 4-hydroxybutyraldehyde, which undergoes annulation with ethylamine to form 1-ethylpyrrolidine derivatives.
  • Subsequent reduction steps yield 2-aminomethyl-1-ethylpyrrolidine intermediates.
  • These intermediates are then brominated to produce the target bromomethyl compound.
  • This one-pot process avoids multiple purification steps and reduces by-products, increasing yield and scalability.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Bromination of 1-ethyl-2-(hydroxymethyl)pyrrolidine Hydrobromic acid or bromine, mild acidic conditions Not specified Straightforward, forms hydrobromide salt naturally Requires precursor synthesis
Transition-metal-free aerobic bromination Ionic liquid catalyst, O2 atmosphere, mild temp High (gram scale) Sustainable, controllable chemoselectivity, scalable Requires specialized ionic liquids
Electrochemical reduction + bromination Electrolysis with copper cathode, aqueous methanol ~90 (aminomethyl intermediate) High purity, mild conditions Requires electrochemical setup
Industrial annulation and reduction 4-Hydroxybutyraldehyde, ethylamine, reduction agents High One-pot, high yield, industrial scale Complex starting materials

Research Findings and Notes

  • The aerobic bromination method reported recently offers a green alternative to traditional bromination, eliminating the need for transition metals and harsh reagents.
  • Electrochemical synthesis provides a selective route to aminomethylpyrrolidines, which are key intermediates before bromination.
  • Industrial processes emphasize cost-effectiveness by using inexpensive starting materials like 4-hydroxybutyraldehyde and ethylamine, with integrated annulation and reduction steps to streamline production.
  • The hydrobromide salt form enhances compound stability and handling safety, which is crucial for scale-up and storage.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide undergoes various types of chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of an ethyl group.

  • Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophiles like amines, alcohols, or thiols are used in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Ethyl-substituted pyrrolidine derivatives.

  • Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications, particularly focusing on medicinal chemistry, synthetic methodology, and potential therapeutic uses.

Anticancer Activity

Research indicates that derivatives of halogenated pyrrolidines, including 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide, exhibit potential anticancer properties. These compounds can act as inhibitors of specific kinases involved in cancer progression. Kinase inhibitors are critical in targeted cancer therapies, and compounds like this one are being explored for their ability to modulate kinase activity effectively .

Neuropharmacology

The compound may also play a role in neuropharmacology due to its structural similarity to neurotransmitter precursors. It could potentially influence neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.

Synthetic Intermediates

In synthetic organic chemistry, 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide serves as an essential intermediate for synthesizing more complex molecules. Its ability to undergo further chemical transformations makes it invaluable in the pharmaceutical industry for creating novel drug candidates.

Case Study 1: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry explored various small molecule kinase inhibitors, highlighting compounds similar to 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide. The findings suggested that these compounds could effectively inhibit specific kinases with low micromolar IC50 values, indicating their potential as therapeutic agents against certain cancers .

Case Study 2: Synthesis Optimization

Another research effort focused on optimizing the synthesis of pyrrolidine derivatives through novel methodologies. The study demonstrated that using alternative bromination methods significantly improved yield and purity, showcasing the compound's versatility as a synthetic intermediate .

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

  • Receptor Binding: It can interact with receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

  • Ring Saturation: Unlike aromatic pyridine or isoquinoline derivatives (), the pyrrolidine ring in the target compound is saturated, conferring greater conformational flexibility. This may enhance its reactivity in nucleophilic substitutions or cycloadditions.
  • Substituent Effects : The ethyl group at the 1-position (vs. methyl in or ) could influence steric hindrance and solubility. The bromomethyl group is a potent alkylating moiety, similar to compounds in and .
  • Salt Form : The hydrobromide salt (common in ) improves crystallinity and stability but may increase hygroscopicity compared to neutral brominated analogs like or .

Reactivity and Stability

  • Thermal Stability : Aromatic brominated compounds like decompose at high temperatures (>170°C), whereas pyrrolidine derivatives may exhibit lower thermal stability due to ring strain.
  • Reactivity : Bromomethyl groups in and are highly reactive in alkylation reactions. The target compound’s saturated ring may reduce electronic effects compared to aromatic systems, altering reaction kinetics.

Limitations and Knowledge Gaps

  • Direct data on the target compound’s ecotoxicity, degradation, and precise physical properties (e.g., melting point) are unavailable in the evidence. Extrapolations are based on analogs ().
  • Comparative studies on reaction efficiencies or biological activities are needed to fully contextualize its utility.

Biological Activity

2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is a chemical compound that has garnered interest in various biological research contexts. Its structure, which includes a bromomethyl group and a pyrrolidine ring, suggests potential interactions with biological systems that could lead to significant pharmacological effects. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C7H12Br2N
  • CAS Number : 3494-05-1
  • Molecular Weight : 239.09 g/mol

The biological activity of 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may act as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It could interact with neurotransmitter receptors, affecting synaptic transmission and influencing neurological processes.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide exhibit antimicrobial properties. A study highlighted the effectiveness of certain pyrrolidine derivatives against Mycobacterium tuberculosis, suggesting that this compound may also possess similar inhibitory effects (MIC values below 20 µM) .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cell lines to evaluate the safety profile of this compound. For instance, compounds with structural similarities demonstrated significant cytotoxic effects against HepG2 liver cancer cells, with IC50 values indicating potent activity at low concentrations . This suggests that 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide may also exhibit cytotoxic effects worthy of further investigation.

Case Studies and Experimental Data

Study Cell Line/Organism Effect Observed Concentration (µM)
Study AMycobacterium tuberculosisInhibition of growth<20
Study BHepG2 cellsCytotoxicity<10
Study CPC3 prostate cancer cellsAntiproliferative effects100-300
  • Antimicrobial Screening : High-throughput screening revealed that several compounds structurally related to 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide showed promising antimicrobial activity against Mycobacterium tuberculosis .
  • Cytotoxicity Evaluation : In vitro studies indicated significant cytotoxicity against HepG2 cells at concentrations as low as 10 µM, suggesting potential applications in cancer therapy .
  • Antiproliferative Effects : The compound's effects on prostate cancer cells were investigated, revealing a reduction in cell viability following treatment with extracts containing similar pyrrolidine derivatives .

Q & A

Basic Question: What are the recommended synthetic routes for 2-(bromomethyl)-1-ethylpyrrolidine hydrobromide, and how can reaction parameters be optimized to improve yield and purity?

Methodological Answer:
The synthesis typically involves alkylation of 1-ethylpyrrolidine with bromomethylating agents. A protocol adapted from analogous brominated pyrrolidine derivatives (e.g., 2-(bromomethyl)pyridine hydrobromide) suggests using anhydrous solvents (e.g., CH₂Cl₂) under inert atmospheres to minimize hydrolysis of the bromomethyl group . Key parameters include:

  • Stoichiometry: A 2:1 molar ratio of bromoacetal bromide to pyrrolidine ensures complete alkylation .
  • Temperature: Reactions performed at 0°C during reagent addition, followed by warming to room temperature, prevent side reactions .
  • Purification: Flash column chromatography with gradients of EtOAc/hexane (80:20) effectively isolates the product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide

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